molecular formula C16H12N2O3S B2702503 N-(5-acetyl-4-phenylthiazol-2-yl)furan-2-carboxamide CAS No. 328539-76-0

N-(5-acetyl-4-phenylthiazol-2-yl)furan-2-carboxamide

Cat. No. B2702503
CAS RN: 328539-76-0
M. Wt: 312.34
InChI Key: SSDWKQMRZDPBEN-UHFFFAOYSA-N
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Description

“N-(5-acetyl-4-phenylthiazol-2-yl)furan-2-carboxamide” is a compound that has been synthesized in the field of medicinal chemistry . It is a derivative of N-(5-acetyl-4-methylthiazol-2-yl)arylamide . These types of compounds are known for their biological activities and have been used in the development of new drugs .


Synthesis Analysis

The synthesis of this compound and its derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom . The structure also includes a furan ring, which is a five-membered ring containing one oxygen atom . The molecular structure of this compound has been analyzed using techniques such as NMR and FTIR .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. The compound has been subjected to chemical characterization (NMR, FTIR, and elemental analysis) and further tested for biological activities .

Scientific Research Applications

Antiprotozoal Agents

Compounds with structural similarities to N-(5-acetyl-4-phenylthiazol-2-yl)furan-2-carboxamide have been explored for their antiprotozoal activities. For instance, derivatives of imidazo[1,2-a]pyridines, which include furan-2-yl substituents, have shown potent in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).

Antimicrobial Activity

Synthesis of new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives incorporating furan-2-carboxylic acid hydrazide has demonstrated antimicrobial activity. These studies underline the potential of furan-2-carboxamide derivatives in developing new antimicrobial agents (Cansiz et al., 2004).

Neuropharmacological Potential

Another significant application is in the development of PET radiotracers for imaging microglia in neuroinflammation studies. Compounds structurally related to this compound, such as 5-cyano-N-(4-(4-[11C]methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide, have been used for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), showcasing their utility in studying neuroinflammation and its contribution to neuropsychiatric disorders (Horti et al., 2019).

Antiallergic Compounds

Research into the synthesis and antiallergic activity of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides has indicated their potential as novel antiallergic agents, highlighting the versatility of furan-2-carboxamide derivatives in medicinal chemistry (Georgiev et al., 1987).

Antibacterial Applications

The synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides and their evaluation against clinically isolated drug-resistant bacteria demonstrate the applicability of furan-2-carboxamide derivatives in addressing bacterial resistance, offering a new avenue for the development of antibacterial drugs (Siddiqa et al., 2022).

Future Directions

The future directions for research on N-(5-acetyl-4-phenylthiazol-2-yl)furan-2-carboxamide could involve further investigation of its biological activities, such as its potential antibacterial activity . Additionally, further studies could be conducted to explore its potential use as a lead molecule for the synthesis of derivatives for further evaluation at molecular targets for the treatment of specific diseases .

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-10(19)14-13(11-6-3-2-4-7-11)17-16(22-14)18-15(20)12-8-5-9-21-12/h2-9H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDWKQMRZDPBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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